Scaffold Comparison for μ-Opioid Receptor Antagonism
When the octahydroquinolizine template of a known μ-opioid antagonist (Compound 4) was replaced by an octahydro-1H-pyrido[1,2-a]pyrazine scaffold, the resulting lead compound (Compound 36) showed improved affinity and selectivity [1].
| Evidence Dimension | μ-Opioid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Compound 36 (octahydro-1H-pyrido[1,2-a]pyrazine scaffold): Ki = 0.47 nM |
| Comparator Or Baseline | Compound 4 (octahydroquinolizine scaffold): Ki = 0.62 nM |
| Quantified Difference | 0.15 nM improvement (approximately 24% increase in affinity) |
| Conditions | Cloned human μ-opioid receptor binding assay |
Why This Matters
The 24% improvement in binding affinity demonstrates that the octahydro-1H-pyrido[1,2-a]pyrazine scaffold can directly enhance target engagement compared to a structurally similar bicyclic core.
- [1] Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306. View Source
